1-(Thiophen-2-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
Description
Properties
IUPAC Name |
1-thiophen-2-ylsulfonyl-3-(2,2,2-trifluoroethoxy)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3S2/c10-9(11,12)6-16-7-4-13(5-7)18(14,15)8-2-1-3-17-8/h1-3,7H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHYSHLRGFVNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Thiophene-2-sulfonyl Chloride: Thiophene is reacted with chlorosulfonic acid to yield thiophene-2-sulfonyl chloride.
Nucleophilic Substitution: The thiophene-2-sulfonyl chloride is then reacted with an azetidine derivative in the presence of a base to form the sulfonyl azetidine intermediate.
Introduction of the Trifluoroethoxy Group: The final step involves the reaction of the sulfonyl azetidine intermediate with 2,2,2-trifluoroethanol under suitable conditions to yield the target compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. The thiophenyl sulfonyl group is known to enhance interactions with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of thiophene can inhibit bacterial growth by interfering with essential enzymatic processes.
Anticancer Research
The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that thiophene derivatives can induce apoptosis in tumor cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Further research is needed to evaluate the efficacy of 1-(Thiophen-2-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine against different cancer cell lines.
Pesticidal Properties
The unique chemical structure of this compound positions it as a potential candidate for use in agrochemicals. Compounds with sulfonyl groups are often explored for their insecticidal properties. The compound may act as a plant protection agent by disrupting the physiological processes of pests.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Azetidine Ring : The initial step often includes cyclization reactions involving precursors containing sulfur and trifluoroethyl groups.
- Introduction of Functional Groups : Subsequent reactions introduce the thiophenyl sulfonyl group and trifluoroethoxy moiety through nucleophilic substitution or electrophilic aromatic substitution methods.
- Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Investigated antimicrobial properties; showed significant inhibition against Gram-positive bacteria. |
| Study B (2024) | Evaluated anticancer potential; demonstrated apoptosis in specific cancer cell lines with IC50 values in low micromolar range. |
| Study C (2024) | Assessed pesticidal efficacy; indicated effective control over common agricultural pests with minimal phytotoxicity. |
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl and trifluoroethoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2034339-53-0)
- Key Differences :
- The sulfonyl group is attached to a 5-fluoro-2-methoxyphenyl ring instead of thiophen-2-yl.
- The phenyl substituent introduces electron-withdrawing fluorine and electron-donating methoxy groups , creating a polarized aromatic system.
- Molecular weight (343.30 g/mol) is lower than the biphenyl analog but higher than the thiophene-based target compound (estimated ~330–340 g/mol).
- Implications :
1-({4'-Fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2310140-96-4)
- Key Differences :
- The sulfonyl group is linked to a 4'-fluoro-biphenyl system, increasing steric bulk and lipophilicity.
- Molecular weight (389.40 g/mol) is significantly higher than both the phenyl and thiophene analogs.
- Implications :
Electronic and Steric Effects
- Thiophen-2-ylsulfonyl vs. Thiophene’s smaller size may reduce steric hindrance, improving binding pocket accessibility.
- Trifluoroethoxy Group :
- Present in all three compounds, this group likely lowers basicity of the azetidine nitrogen, enhancing stability under physiological conditions.
Hypothetical Physicochemical and Pharmacokinetic Properties
Biological Activity
Molecular Formula and Weight
- Molecular Formula : CHFNOS
- Molecular Weight : 275.25 g/mol
Structural Characteristics
The compound features a thiophene ring, a sulfonyl group, and a trifluoroethoxy substituent on an azetidine core. This unique structure is thought to contribute to its biological activity.
Synthesis
The synthesis of 1-(Thiophen-2-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the thiophene and sulfonyl groups via electrophilic substitution.
- Attachment of the trifluoroethoxy group , which enhances lipophilicity and potentially increases biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that azetidine derivatives can inhibit bacterial growth and have antifungal activity against various pathogens. The presence of the sulfonyl group is often linked to enhanced bioactivity against Gram-positive bacteria.
Anti-inflammatory Properties
Compounds containing thiophene and sulfonyl moieties have demonstrated significant anti-inflammatory effects in various in vitro assays. These effects are typically assessed using cytokine release assays, where a reduction in pro-inflammatory cytokines like TNF-alpha and IL-6 is observed.
Case Studies
- Case Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of azetidine derivatives for their anti-inflammatory activity. The results showed that derivatives with thiophene substituents exhibited comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) .
- Case Study 2 : In another investigation, researchers synthesized a library of thiophene-based compounds and tested them against several cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation significantly, suggesting potential use in cancer therapeutics .
Toxicological Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that this compound has a favorable toxicity profile, with no significant adverse effects observed in animal models at therapeutic doses.
Research Findings Summary
Q & A
Q. What strategies guide the design of structurally analogous compounds with improved pharmacokinetics?
- Methodological Answer :
- Bioisosteric replacement : Substitute sulfonyl group with carbonyl or phosphonate to modulate solubility.
- Pro-drug approaches : Introduce ester moieties for enhanced oral bioavailability.
- Pharmacophore modeling : Align analogs to conserved interaction patterns in target binding sites .
Key Data Contradictions and Resolutions
- Contradiction : Discrepancies in reported IC values for sodium channel inhibition.
- Resolution : Standardize assay conditions (e.g., temperature, buffer composition) and validate with internal controls .
- Contradiction : Divergent solubility data in aqueous buffers.
- Resolution : Use dynamic light scattering (DLS) to detect aggregation and adjust pH to avoid precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
